molecular formula C5H9ClF3NO2 B1377510 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1443979-43-8

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No.: B1377510
CAS No.: 1443979-43-8
M. Wt: 207.58 g/mol
InChI Key: RQLCJLJVSWUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The residue of 2-Amino-5,5,5-trifluoropentanoic acid played a key role in the development of avagacestat, a γ-secretase inhibitor used in the treatment of Alzheimer’s disease .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride are promising. It is widely used in drug development and peptide research . Its potential in the modern drug design is pronounced due to its fluorine-containing α- and β-AAs, which are considered to have pharmaceutical potential .

Properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCJLJVSWUYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate (800 mg, 2.023 mmol) in 50% aqueous hydrochloric acid (0.123 mL, 2.023 mmol) was heated to reflux at 100° C. for 8 h. The reaction mixture was cooled to rt and washed with ethyl acetate (10 mL). The aqueous layer was concentrated under reduced pressure to afford 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (400 mg, 1.82 mmol, 90% yield) as white solid. LCMS (ESI) m/e 171.7 [(M+H)+, calcd for C5H7F3O2, 172.1]; LC/MS retention time (method H): tR=0.80 min.
Name
tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
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2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
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2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
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Reactant of Route 6
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

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